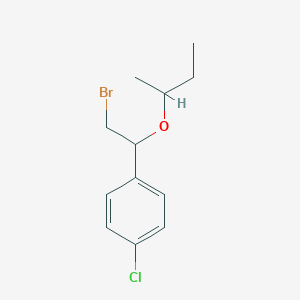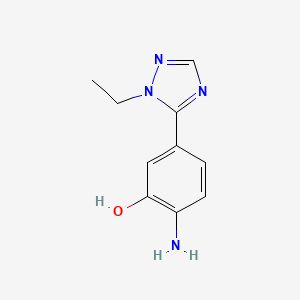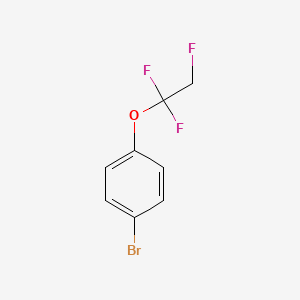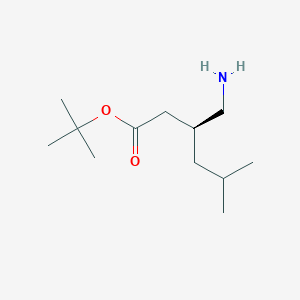
Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound that features a tert-butyl ester group and an aminomethyl group attached to a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production methods for tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate often utilize flow microreactor systems. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and strong oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include primary alcohols from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the aminomethyl group can form hydrogen bonds and ionic interactions with target molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- tert-Butyl (3S)-3-(aminomethyl)-5-methylheptanoate
- tert-Butyl (3S)-3-(aminomethyl)-5-methylpentanoate
- tert-Butyl (3S)-3-(aminomethyl)-5-methylbutanoate
Uniqueness
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its tert-butyl group provides steric hindrance, making it more stable and less reactive under certain conditions compared to similar compounds .
Propiedades
Fórmula molecular |
C12H25NO2 |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3/t10-/m0/s1 |
Clave InChI |
POJOFZKIWCCJAO-JTQLQIEISA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN |
SMILES canónico |
CC(C)CC(CC(=O)OC(C)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


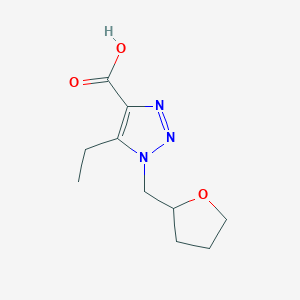

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)





